Augmentin - 74469-00-4

Augmentin

Catalog Number: EVT-260745
CAS Number: 74469-00-4
Molecular Formula: C24H27KN4O10S
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Augmentin is a 4:1 mixture of Amoxicillin to Clavulanate which serves as a broad-spectrum antibiotic that is effective against resistant pathogens. It maintains therapeutically useful concentrations of plasma Amoxicillin for longer periods after dosing.
Source and Classification

Augmentin is classified as a combination antibiotic. It is produced by several pharmaceutical manufacturers and is available in various formulations, including tablets, oral suspensions, and injectable forms. The compound is primarily used in treating infections such as respiratory tract infections, urinary tract infections, skin infections, and more.

Synthesis Analysis

Methods and Technical Details

The synthesis of amoxicillin, one of the components of Augmentin, can be achieved through both chemical and enzymatic methods. The enzymatic synthesis typically involves the use of specific enzymes to catalyze the reaction between 6-aminopenicillanic acid and various side chains to produce amoxicillin. This method has been optimized for efficiency and yield, often utilizing dynamic modeling to adjust reaction conditions for maximum output .

Chemical synthesis involves several steps:

  1. Formation of 6-aminopenicillanic acid from penicillin G.
  2. Acylation of 6-aminopenicillanic acid with the appropriate side chain (phenylglycine) to yield amoxicillin.
  3. Purification processes such as crystallization or chromatography to isolate the final product.

Clavulanic acid is synthesized separately and then combined with amoxicillin to form Augmentin.

Molecular Structure Analysis

Structure and Data

The molecular structure of Augmentin can be represented as follows:

  • Amoxicillin: C16_{16}H19_{19}N3_3O5_5S
  • Clavulanic Acid: C8_{8}H9_{9}N3_3O5_5

The structural formulae illustrate the presence of the beta-lactam ring in both compounds, which is essential for their antibiotic activity.

ComponentMolecular FormulaMolecular Weight (g/mol)
AmoxicillinC16_{16}H19_{19}N3_3O5_5S365.4
Clavulanic AcidC8_{8}H9_{9}N3_3O5_5237.2
Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of Augmentin include:

  1. Acylation Reaction: This involves the nucleophilic attack of the amino group of 6-aminopenicillanic acid on the carbonyl carbon of phenylglycine to form amoxicillin.
  2. Formation of Clavulanic Acid: This involves cyclization reactions that lead to the formation of its characteristic structure.

Both reactions require careful control of temperature, pH, and concentration to ensure high yield and purity.

Mechanism of Action

Process and Data

Augmentin functions through two primary mechanisms:

  1. Inhibition of Bacterial Cell Wall Synthesis: Amoxicillin binds to penicillin-binding proteins (PBPs), inhibiting their role in synthesizing the bacterial cell wall, leading to cell lysis.
  2. Beta-lactamase Inhibition: Clavulanic acid inhibits beta-lactamase enzymes produced by certain bacteria that would otherwise degrade amoxicillin, thus restoring its antibacterial activity against resistant strains.

This dual action allows Augmentin to effectively treat infections caused by both susceptible and resistant bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Augmentin exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to analyze the purity and confirm the identity of Augmentin .

Applications

Scientific Uses

Augmentin is widely used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. It is particularly effective against:

  • Respiratory Tract Infections: Such as pneumonia and bronchitis.
  • Urinary Tract Infections: Including cystitis and pyelonephritis.
  • Skin Infections: Such as cellulitis or abscesses.
  • Intra-abdominal Infections: Including appendicitis or peritonitis.

Additionally, research continues into expanding its applications in treating infections caused by multidrug-resistant organisms .

Mechanistic Basis of β-Lactamase Inhibition by Clavulanic Acid

Structural and Functional Dynamics of β-Lactamase Inhibition

Clavulanic acid, a potent β-lactamase inhibitor in Augmentin (amoxicillin-clavulanate), irreversibly inactivates serine β-lactamases through precise structural interactions. Its efficacy stems from its ability to mimic β-lactam antibiotics, allowing initial recognition and binding within the enzyme’s active site. The catalytic mechanism of serine β-lactamases (Classes A, C, and D) involves a conserved serine residue that nucleophilically attacks the β-lactam ring’s carbonyl carbon, forming an acyl-enzyme intermediate. Clavulanic acid exploits this mechanism by serving as a "suicide substrate," undergoing acylation but subsequently undergoing structural rearrangements that permanently inactivate the enzyme [1] [6].

Key structural features governing this inhibition include:

  • Active Site Architecture: Class A enzymes (e.g., TEM-1, SHV-1) possess a catalytically essential glutamate residue (Glu166) that activates a hydrolytic water molecule. Clavulanic acid’s oxygen anion interacts with this residue, stabilizing the transition state. In contrast, Class C (AmpC) enzymes lack an equivalent residue, relying instead on a tyrosine (Tyr150) for substrate activation, which reduces clavulanate’s binding efficiency. Class D (OXA-type) enzymes feature a hydrophobic active site and a carbamylated lysine, further restricting clavulanate’s access [1] [6].
  • Ω-Loop Flexibility: In Class A enzymes, the Ω-loop (residues 161–179) controls access to the active site. Mutations here can alter clavulanate susceptibility by affecting deacylation rates. Class C enzymes lack this loop, contributing to clavulanate’s weaker inhibition [1].

Table 1: Active Site Features Influencing Clavulanic Acid Binding

β-Lactamase ClassKey Catalytic ResiduesRole in Clavulanate Inhibition
Class A (TEM-1)Ser70, Glu166, Lys73, Ser130Glu166 stabilizes transition state; enables irreversible inhibition
Class C (AmpC)Ser64, Tyr150, Lys67Tyr150 weakly activates hydrolysis; favors clavulanate hydrolysis over inactivation
Class D (OXA-48)Ser118, Lys73 (carbamylated), Trp165Hydrophobic pocket impedes clavulanate binding

Transient Intermediate Formation in Enzyme-Inhibitor Complexes

The irreversible inhibition by clavulanic acid involves sequential transient intermediates:

  • Acylation: Clavulanate’s β-lactam ring is cleaved by the catalytic serine (Ser70 in TEM-1), forming an acyl-enzyme complex. This step is analogous to antibiotic hydrolysis but occurs faster due to clavulanate’s strained bicyclic structure [1] [5].
  • Enolization and Decarboxylation: The acyl-intermediate undergoes tautomerization to an enol, followed by decarboxylation. This eliminates the carboxylate group, generating a conjugated imine.
  • Cross-Linking or Hydrolysis: The imine intermediate can either:
  • React with nearby nucleophiles (e.g., Ser130 in TEM-1), forming a stable cross-linked adduct that blocks the active site.
  • Undergo hydrolysis, releasing inactive clavulanate fragments and regenerating free enzyme. Cross-linking predominates in Class A enzymes, while hydrolysis dominates in Class C/D due to weaker active-site interactions [1] [2].

Kinetic studies reveal clavulanate’s inhibition progresses with a low partition ratio (kinact/Ki ~ 103–104 M⁻¹s⁻¹ for TEM-1), meaning most enzyme encounters lead to inactivation. In contrast, its partition ratio for Class C exceeds 100, indicating inefficient inactivation [1].

Comparative Inhibition Efficacy Against Class A, C, and D β-Lactamases

Clavulanic acid exhibits starkly variable efficacy across β-lactamase classes due to structural and mechanistic differences:

  • Class A (ESBLs): Highly susceptible due to optimal active-site electrostatics (e.g., Glu166) and Ω-loop flexibility. Clavulanate inhibits >90% of CTX-M and TEM/SHV variants at low concentrations (IC50: 0.1–1 µM) [1] [6].
  • Class C (AmpC): Weak inhibition (IC50: >100 µM). Key factors include:
  • Absence of Glu166 homolog, reducing transition-state stabilization.
  • Tyr150’s inefficient deacylation promotion.
  • Mutations in the R2 loop (e.g., Gly293Ala) further diminish affinity [1] [8].
  • Class D (OXA carbapenemases): Minimal inhibition. The hydrophobic active site and carbamylated lysine sterically hinder clavulanate. OXA-48’s Trp165 occludes the binding pocket, reducing acylation efficiency [1] [3].

Table 2: Inhibition Kinetics of Clavulanic Acid Against Major β-Lactamase Classes

Enzyme ClassRepresentative VariantIC50 (µM)Partition Ratio (kcat/kinact)Primary Resistance Mechanism
Class ATEM-10.1–0.51–5Mutations in Ω-loop (e.g., Arg244Ser)
Class ACTX-M-150.2–1.05–10Enhanced hydrolysis via Asp240Gly
Class CAmpC (E. cloacae)>100>100Tyr150-mediated hydrolysis dominance
Class DOXA-48>500>500Hydrophobic active site; carbamylated Lys73

The rise of inhibitor-resistant TEM (IRT) mutants in Class A enzymes (e.g., TEM-30 with Ser130Gly) exemplifies clavulanate’s limitations. These mutations disrupt cross-linking by eliminating key nucleophiles, shifting clavulanate toward hydrolysis [1] [8].

Properties

CAS Number

74469-00-4

Product Name

Augmentin

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C24H27KN4O10S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

Amox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.